3-Fluoropropyl methanesulfonate
Description
Significance of Alkyl Sulfonates in Contemporary Organic Synthesis Research
Alkyl sulfonates are a class of organic compounds characterized by the functional group R-SO₂-O-R', where R and R' are alkyl groups. They are esters of alkanesulfonic acids. wikipedia.org In the realm of contemporary organic synthesis, alkyl sulfonates have carved out a significant niche as versatile reagents and intermediates. Their importance stems primarily from the sulfonate group's ability to act as an excellent leaving group in nucleophilic substitution and elimination reactions. youtube.com This reactivity is attributed to the stability of the resulting sulfonate anion, which is well-stabilized by resonance. youtube.com
The conversion of alcohols into alkyl sulfonates, such as mesylates or tosylates, is a common strategy to activate the hydroxyl group for subsequent reactions. libretexts.org Unlike the hydroxyl group, which is a poor leaving group, the sulfonate ester moiety readily participates in reactions with a wide array of nucleophiles. youtube.comlibretexts.org This allows for the synthesis of a diverse range of compounds that would be difficult to access directly from the corresponding alcohols. libretexts.org
Furthermore, alkyl sulfonates are recognized as potent alkylating agents. wikipedia.org This property is harnessed in various synthetic transformations, although it also necessitates careful handling due to their potential genotoxicity. researchgate.net Their utility extends to the synthesis of pharmaceuticals, where the introduction of a sulfonate group can be a key step in building complex molecular architectures. numberanalytics.com The ability to precisely control reaction pathways, such as favoring Sₙ2 over E2 mechanisms, further underscores the value of alkyl sulfonates in achieving specific synthetic outcomes.
Overview of 3-Fluoropropyl Methanesulfonate (B1217627) as a Key Synthetic Intermediate and Reagent
3-Fluoropropyl methanesulfonate (CAS 372-04-3) is a specific alkyl sulfonate that has emerged as a valuable building block in organic synthesis. scbt.com Its structure incorporates a terminal fluorine atom and a methanesulfonate (mesylate) group, a combination that imparts unique reactivity. The mesylate group serves its classical role as an excellent leaving group, facilitating nucleophilic substitution reactions at the propyl chain.
The presence of the fluorine atom is particularly significant. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the context of medicinal chemistry, fluorination is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Therefore, this compound serves as a key reagent for introducing the 3-fluoropropyl moiety into a target molecule.
This compound is utilized in the synthesis of various more complex molecules, including radiolabeled compounds for imaging techniques like Positron Emission Tomography (PET). For instance, it is a precursor in the synthesis of 3-[¹⁸F]fluoropropanesulfonyl chloride, a prosthetic agent for the radiolabeling of amines. beilstein-journals.org The ability to selectively introduce a fluorinated three-carbon chain makes this compound a valuable tool for researchers in drug discovery and chemical biology.
Properties of this compound
| Property | Value |
| CAS Number | 372-04-3 |
| Molecular Formula | C₄H₉FO₃S |
| Molecular Weight | 156.18 g/mol |
| Physical Form | Liquid |
| IUPAC Name | This compound |
| InChI Key | NCTJTTYHDNOOEM-UHFFFAOYSA-N |
Data sourced from multiple references. scbt.comsigmaaldrich.comamadischem.com
Structure
3D Structure
Properties
IUPAC Name |
3-fluoropropyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO3S/c1-9(6,7)8-4-2-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTJTTYHDNOOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289903 | |
| Record name | 3-Fluoropropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372-04-3 | |
| Record name | 372-04-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluoropropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Fluoropropyl Methanesulfonate
Established Synthetic Pathways for 3-Fluoropropyl Methanesulfonate (B1217627)
The most common and efficient method for preparing 3-Fluoropropyl methanesulfonate involves the esterification of 3-fluoro-1-propanol with methanesulfonyl chloride. This reaction, a type of mesylation, is widely employed due to its reliability and high yields.
Esterification of Fluoroalcohols with Methanesulfonyl Chloride
The synthesis of this compound is effectively carried out by reacting 3-fluoro-1-propanol with methanesulfonyl chloride in the presence of a base, typically a tertiary amine like triethylamine (B128534), in an appropriate solvent such as dichloromethane (B109758) (DCM). mdpi.com The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the highly electrophilic sulfur atom of the methanesulfonyl chloride. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
A detailed procedure involves dissolving 3-fluoro-1-propanol in dichloromethane at a reduced temperature (e.g., 0 °C), followed by the addition of triethylamine. mdpi.com Methanesulfonyl chloride is then added dropwise to the stirred solution. The reaction mixture is typically stirred for a short period at room temperature to ensure completion. mdpi.com The resulting this compound can then be isolated and purified through standard workup procedures, including washing with saturated sodium bicarbonate solution, water, and brine, followed by drying and concentration under reduced pressure. mdpi.com
Optimization of Reaction Parameters and Yields
The efficiency of the esterification reaction is influenced by several parameters, including the choice of base, solvent, reaction temperature, and stoichiometry of the reactants. While pyridine (B92270) was traditionally used as the base in sulfonate ester synthesis, tertiary amines like triethylamine in an inert solvent like dichloromethane are now more common to avoid potential side reactions where pyridine acts as a nucleophile.
Optimized procedures for the synthesis of mesylates from alcohols, which are directly applicable to this compound, often employ a slight excess of both the base (e.g., 1.5 to 2 equivalents) and methanesulfonyl chloride (e.g., 1.1 to 1.5 equivalents) relative to the alcohol. mdpi.com Maintaining a low temperature (0 °C to -10 °C) during the addition of methanesulfonyl chloride helps to control the exothermic reaction and minimize the formation of byproducts. Subsequent stirring at room temperature for a defined period, typically ranging from 30 minutes to a few hours, ensures the reaction goes to completion. mdpi.com These optimized conditions have been reported to produce high yields of this compound, often exceeding 90%. mdpi.comgoogle.com
| Parameter | Optimized Condition | Rationale |
| Base | Triethylamine | Acts as an effective HCl scavenger without competing as a nucleophile. |
| Solvent | Dichloromethane (DCM) | Inert solvent that dissolves reactants and is easily removed. |
| Temperature | 0 °C during addition, then room temperature | Controls reaction exothermicity and promotes completion. |
| Stoichiometry | Slight excess of base and methanesulfonyl chloride | Drives the reaction to completion and ensures full conversion of the alcohol. |
| Reaction Time | 0.5 - 2 hours | Sufficient time for the reaction to complete at room temperature. |
Precursor Development and Preparation for Specific Synthetic Targets
This compound is a valuable precursor, particularly in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. Its utility lies in the methanesulfonate group being an excellent leaving group, facilitating nucleophilic substitution reactions to introduce the 3-fluoropropyl moiety into a target molecule.
In the context of PET tracer development, precursors containing the 3-fluoropropyl group are essential for the final radiolabeling step with Fluorine-18 (B77423) ([¹⁸F]). For instance, this compound can be used to alkylate various nucleophiles, such as amines and phenols, on complex biomolecules. google.com A notable application is in the synthesis of non-radioactive standards for PET imaging agents. For example, the non-radioactive version of a γ-Tocotrienol (γ-T-3) vitamin E analogue for PET imaging was synthesized by reacting γ-T-3 with this compound. mdpi.com
Furthermore, in the development of novel imaging agents for neurological disorders, this compound has been employed in the synthesis of potential diagnostic compounds targeting senile plaques and neurofibrillary tangles associated with Alzheimer's disease. google.com The synthesis involves the reaction of a precursor molecule with this compound to yield the final imaging agent. google.com The development of such precursors is a critical area of research, enabling the efficient and modular synthesis of a wide range of PET tracers for clinical and research applications.
Mechanistic Investigations and Reaction Chemistry of 3 Fluoropropyl Methanesulfonate
Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Leaving Group
The methanesulfonate group in 3-fluoropropyl methanesulfonate is an effective leaving group, making the compound susceptible to nucleophilic substitution reactions. These reactions are fundamental to its chemical reactivity and are pivotal in its application in organic synthesis.
Exploration of S(_N)2 Reaction Pathways
The primary carbon bearing the methanesulfonate group in this compound is relatively unhindered, favoring the S(_N)2 (bimolecular nucleophilic substitution) reaction pathway. In an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. This concerted mechanism, where bond formation and bond cleavage occur simultaneously, proceeds through a trigonal bipyramidal transition state. youtube.com
The reactivity of alkyl methanesulfonates in S(_N)2 reactions is well-documented. The electron-withdrawing nature of the methanesulfonate group makes the adjacent carbon atom highly electrophilic and thus a prime target for nucleophilic attack. While specific studies on this compound are not extensively detailed in the provided results, the general principles of S(_N)2 reactions on primary alkyl methanesulfonates are directly applicable. The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile. youtube.com
It is important to note that while the carbon-fluorine bond is the strongest single bond to carbon, intramolecular S(_N)2 reactions involving fluoride (B91410) as a leaving group can occur under specific conditions, particularly when forming five- or six-membered rings. cas.cn However, in the context of intermolecular reactions with external nucleophiles, the methanesulfonate is the significantly better leaving group and will be preferentially displaced.
Influence of Nucleophile Basicity and Steric Hindrance
The success and rate of the S(_N)2 reaction on this compound are significantly influenced by the properties of the attacking nucleophile.
Nucleophile Basicity: Generally, in a series of nucleophiles with the same attacking atom, nucleophilicity correlates with basicity. Stronger bases are often better nucleophiles. For S(_N)2 reactions, strong nucleophiles are typically required. youtube.com However, a very strong and sterically hindered base might favor elimination (E2) reactions over substitution.
Steric Hindrance: The S(_N)2 transition state is sensitive to steric bulk on both the substrate and the nucleophile. Since this compound is a primary mesylate, it presents minimal steric hindrance at the reaction center. youtube.com Therefore, the steric properties of the nucleophile become a more critical factor. Bulky nucleophiles will react more slowly than smaller, less hindered ones, even if they have similar basicity. For instance, the reaction of bulky nucleophiles with sulfonate esters can sometimes lead to attack at the sulfur atom instead of the carbon, or promote elimination pathways. dtic.mil
The Hard and Soft Acids and Bases (HSAB) principle can also provide insight. The primary alkyl carbon of this compound is a relatively soft electrophile. It will therefore react more readily with soft nucleophiles (e.g., those with sulfur or iodine as the donor atom) compared to hard nucleophiles (e.g., those with oxygen or nitrogen as the donor atom). cas.cn
Derivatization Studies of Methanesulfonate Esters
Derivatization is a common strategy to modify the functional groups of a molecule, and this compound serves as a useful precursor for introducing the 3-fluoropropyl moiety into other molecules.
Synthesis of Thioacetyl Esters from this compound
One example of derivatization is the reaction of this compound with a thioacetate (B1230152) salt, such as potassium thioacetate, to form 3-fluoropropyl thioacetate. This reaction proceeds via an S(_N)2 mechanism where the thioacetate anion acts as the nucleophile and displaces the methanesulfonate leaving group.
The reaction would be as follows:
CH(_3)SO(_2)OCH(_2)CH(_2)CH(_2)F + KSC(O)CH(_3) → CH(_3)C(O)SCH(_2)CH(_2)CH(_2)F + KOSO(_2)CH(_3)
This transformation is significant as it converts the alkyl mesylate into a thioester, which is a versatile functional group in its own right. Thioesters can be hydrolyzed to thiols, which are important in various fields, including medicinal chemistry and materials science. Given that the thioacetate anion is a soft nucleophile, this reaction is expected to be efficient.
Broadening the Scope of Fluoropropyl Methanesulfonate Derivatization
The reactivity of this compound extends beyond the synthesis of thioacetyl esters. A wide array of nucleophiles can be used to displace the methanesulfonate group, thereby introducing the 3-fluoropropyl group into various molecular scaffolds. This versatility makes it a valuable building block in organic synthesis.
The table below illustrates the potential for derivatization with different nucleophiles:
| Nucleophile | Reagent Example | Product Type |
| Azide | Sodium Azide (NaN(_3)) | Alkyl Azide |
| Cyanide | Sodium Cyanide (NaCN) | Alkyl Nitrile |
| Iodide | Sodium Iodide (NaI) | Alkyl Iodide |
| Alkoxide | Sodium Ethoxide (NaOCH(_2)CH(_3)) | Ether |
| Carboxylate | Sodium Acetate (NaOCOCH(_3)) | Ester |
| Amine | Ammonia (NH(_3)) | Primary Amine |
These derivatization reactions significantly broaden the synthetic utility of this compound, allowing for the creation of a diverse range of fluorinated compounds. The choice of reaction conditions, particularly the solvent and temperature, would be optimized for each specific transformation to maximize yield and minimize side reactions. Furthermore, derivatization techniques are also employed for the analytical determination of methanesulfonates, often involving reagents that create a product with strong UV absorbance for HPLC analysis. wipo.intnih.govgoogle.comgoogle.com
Applications of 3 Fluoropropyl Methanesulfonate in Advanced Chemical Synthesis
3-Fluoropropyl Methanesulfonate (B1217627) as a Versatile Fluoroalkylation Reagent
3-Fluoropropyl methanesulfonate is a valuable reagent for introducing the 3-fluoropropyl group into organic molecules. This process, known as fluoroalkylation, is significant in medicinal chemistry and materials science as the incorporation of fluorine can dramatically alter the biological and physical properties of a compound. For instance, non-radioactive F-γ-T-3, a vitamin E analogue, was synthesized through the reaction of γ-T-3 with this compound. Current time information in Bangalore, IN. The methanesulfonate group in this compound is an excellent leaving group, facilitating nucleophilic substitution reactions where a nucleophile displaces the methanesulfonate to form a new carbon-nucleophile bond, thereby attaching the 3-fluoropropyl chain to the target molecule.
Role in the Synthesis of Complex Organic Architectures with Enhanced Properties
The introduction of a fluoropropyl group using this compound can lead to the creation of complex organic molecules with enhanced properties. The presence of fluorine can improve metabolic stability, binding affinity to biological targets, and lipophilicity, which are all crucial parameters in drug design. While direct examples of using this compound for complex architectures are not extensively detailed in the provided results, the principle is demonstrated in the synthesis of various radiolabeled probes. The stable, non-radioactive versions of these complex molecules are often synthesized first for characterization and as reference standards, and this compound is a suitable reagent for this purpose.
Precursor in Radiopharmaceutical Synthesis for Positron Emission Tomography (PET)
One of the most significant applications of this compound and its derivatives is in the field of radiopharmacy, specifically as precursors for the synthesis of [¹⁸F]fluorine-labeled radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo.
The primary method for introducing the radioactive isotope fluorine-18 (B77423) ([¹⁸F]F) into a molecule using a precursor derived from this compound is through nucleophilic substitution. acs.org In this process, the precursor, which typically has a good leaving group like a tosylate or mesylate at the 3-position of the propyl chain, reacts with [¹⁸F]fluoride ion. The [¹⁸F]fluoride, acting as a nucleophile, attacks the carbon atom bearing the leaving group, displacing it and forming a carbon-[¹⁸F]fluorine bond. acs.org
Precursors based on the 3-fluoropropyl scaffold are instrumental in the synthesis of a variety of [¹⁸F]fluoropropyl-labeled molecular probes for PET imaging of different biological targets.
Vitamin E Analogs: An [¹⁸F]fluoropropyl-labeled analog of γ-tocotrienol ([¹⁸F]F-γ-T-3) has been synthesized for studying the in vivo biodistribution and dynamics of Vitamin E. Current time information in Bangalore, IN. The non-radioactive standard was prepared using this compound, highlighting the direct relevance of this compound. Current time information in Bangalore, IN.
Dopamine (B1211576) Transporter Ligands: While the search results mention the synthesis of ¹⁸F-labeled dopamine D3 receptor ligands, the specific use of this compound precursors is not explicitly detailed. nih.govfau.denih.govfau.de However, the general strategies of ¹⁸F-labeling via nucleophilic substitution are applicable.
Sigma-1 Receptor Ligands: Several ¹⁸F-labeled ligands for imaging sigma-1 receptors have been developed. researchgate.netnih.govdntb.gov.ua For instance, [¹⁸F]6, a 4-benzylpiperazine derivative, was prepared via nucleophilic substitution of a corresponding tosylate precursor. nih.gov Another example involves the synthesis of [¹⁸F]fluspidine, where a tosyl precursor is used for the nucleophilic ¹⁸F-substitution. researchgate.net These examples demonstrate the utility of precursors that would be structurally analogous to those derived from this compound.
The following table summarizes some of the [¹⁸F]fluoropropyl-labeled molecular probes and their precursors:
| Molecular Probe Target | Example Probe | Precursor Type | Radiochemical Yield (RCY) | Reference |
| Vitamin E Biodistribution | [¹⁸F]F-γ-T-3 | Tosylate | 12% | Current time information in Bangalore, IN. |
| Sigma-1 Receptor | [¹⁸F]6 | Tosylate | 30-50% | nih.gov |
| Tumor Imaging | [¹⁸F]2-FPTRP & [¹⁸F]5-FPTRP | Mesylate | 29-34% | nih.gov |
Research is ongoing to develop more efficient and automated radiolabeling methods using precursors related to this compound. One approach involves a one-pot, two-step reaction that combines nucleophilic fluorination with subsequent deprotection steps, which can be automated for clinical production. researchgate.net Another strategy focuses on the synthesis of [¹⁸F]fluoroalkylating agents, such as [¹⁸F]fluoroalkyl tosylates, which are then coupled to the target molecule. Current time information in Bangalore, IN.
Furthermore, the development of prosthetic groups like 3-[¹⁸F]fluoropropane-1-thiol, derived from precursors with a protected thiol and a leaving group, allows for the radiolabeling of maleimide-functionalized peptides and other biomolecules under mild conditions. researchgate.net These advancements aim to improve radiochemical yields, reduce synthesis times, and expand the scope of molecules that can be labeled with the [¹⁸F]fluoropropyl group for PET imaging applications.
Advanced Analytical and Spectroscopic Characterization in 3 Fluoropropyl Methanesulfonate Research
Elucidation of Molecular Structures via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 3-Fluoropropyl methanesulfonate (B1217627). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and fluorine (¹⁹F) within the molecule, confirming its identity and structural integrity.
Proton NMR (¹H NMR) is instrumental in verifying the structure of the propyl methanesulfonate backbone. The spectrum provides key information through chemical shifts (δ), signal multiplicity (splitting patterns), and integration values, which correspond to the number of protons in a given environment. For 3-Fluoropropyl methanesulfonate, the ¹H NMR spectrum reveals distinct signals for the methyl group attached to the sulfonate ester and the three methylene (B1212753) groups of the propyl chain. The coupling of the fluorine atom to adjacent protons (²J-H,F and ³J-H,F) results in characteristic splitting patterns for the methylene protons, further confirming the position of the fluorine atom.
| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Notes |
| CH₃-SO₃ | ~3.0 | Singlet (s) | Represents the three protons of the methyl group on the mesylate moiety. |
| SO₃-CH₂- | ~4.3 | Triplet of triplets (tt) or complex multiplet | Protons are deshielded by the adjacent electronegative oxygen atom. |
| -CH₂-CH₂F | ~2.1 | Multiplet (m) | Shows complex splitting due to coupling with protons on adjacent methylene groups and the fluorine atom. |
| -CH₂-F | ~4.5 | Triplet of triplets (tt) or complex multiplet | Protons are strongly deshielded by the terminal fluorine atom. Splitting is observed due to coupling with adjacent protons and the fluorine atom. |
Note: Expected values are illustrative and can vary based on solvent and instrument parameters.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing the fluoroalkyl moiety of this compound. amadischem.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clean spectra with a wide range of chemical shifts that are highly sensitive to the local electronic environment. nih.gov
The analysis by ¹⁹F NMR confirms the presence of the C-F bond and provides a distinct signal for the fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom in a primary fluoroalkane environment. Furthermore, the coupling between the fluorine nucleus and the adjacent protons (²J-F,H) results in a triplet multiplicity for the ¹⁹F signal in a proton-coupled spectrum, corroborating the structural assignment made from ¹H NMR. This technique is invaluable for verifying the successful incorporation of fluorine into the molecule and for detecting any potential fluorine-containing impurities. nih.govucsb.edu
| Nucleus Assignment | Expected Chemical Shift (δ) ppm (relative to CFCl₃) | Expected Multiplicity (Proton-Coupled) |
| F-CH₂- | -200 to -230 | Triplet (t) |
Note: The chemical shift range for alkyl fluorides is broad; the specific value depends on the reference standard and solvent. colorado.edu
Mass Spectrometry (MS) in Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound. amadischem.com Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are typically employed to generate ions of the molecule, which are then separated based on their mass-to-charge ratio (m/z). rsc.org The analysis provides a precise mass measurement that can be compared against the calculated theoretical mass, serving as a primary method of compound identification. The molecular formula of this compound is C₄H₉FO₃S, with a corresponding molecular weight of 156.18 g/mol . amadischem.com MS is also used to assess purity by detecting and identifying potential impurities or degradation products.
| Parameter | Value | Source of Information |
| Molecular Formula | C₄H₉FO₃S | amadischem.com |
| Molecular Weight | 156.18 g/mol | amadischem.com |
| Expected [M+H]⁺ (m/z) | ~157.03 | Calculated |
| Expected [M+Na]⁺ (m/z) | ~179.01 | Calculated |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating this compound from starting materials, by-products, and impurities, as well as for quantifying its purity. These techniques are central to both quality control during its synthesis and monitoring its consumption in subsequent reactions.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity of this compound and for monitoring reaction progress. bldpharm.com In a typical setup, a C18 reversed-phase column is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com Since this compound lacks a strong chromophore, UV detection can be challenging. Therefore, methods may employ derivatization to introduce a UV-active moiety, or more commonly, detection is achieved using mass spectrometry (LC-MS) or an Evaporative Light Scattering Detector (ELSD). nih.govwipo.intgoogle.com HPLC allows for the quantification of the main compound and the detection of trace-level impurities, ensuring the material meets the high purity standards required for its applications. rsc.org
| HPLC Parameter | Typical Conditions | Purpose |
| Column | Reversed-Phase (e.g., C18, C8) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient or isocratic elution with Water/Acetonitrile or Water/Methanol mixtures. | Elutes compounds from the column. |
| Detector | UV (often post-derivatization), ELSD, Mass Spectrometer (MS) | Detects and quantifies the eluting compounds. rsc.orgwipo.int |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |
| Application | Purity assessment, reaction monitoring, impurity profiling. | Ensures quality and tracks chemical transformations. |
When this compound is used as a precursor in the synthesis of ¹⁸F-labeled radiopharmaceuticals, the determination of radiochemical purity (RCP) is a critical quality control step. nih.gov RCP is the proportion of the total radioactivity present in the desired chemical form. ymaws.com Two primary techniques are used for this purpose: radio-HPLC and radio-Thin Layer Chromatography (radio-TLC).
Radio-HPLC couples a standard HPLC system with a radioactivity detector. It offers high-resolution separation, allowing for the precise quantification of the desired ¹⁸F-labeled product, unreacted [¹⁸F]fluoride, and any other radiolabeled impurities. researchgate.net
Radio-TLC is a simpler and faster method where the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable mobile phase. sums.ac.ir The separated radioactive spots are quantified using a radio-TLC scanner. nih.govnih.gov While radio-HPLC provides superior resolution, radio-TLC is often used for routine and rapid quality control due to its simplicity and speed. researchgate.net Both methods are essential to ensure that the final radiopharmaceutical product is safe and effective for its intended use in PET imaging.
| Technique | Principle | Advantages | Disadvantages |
| Radio-HPLC | High-performance liquid chromatographic separation coupled with a radioactivity detector. researchgate.net | High resolution and sensitivity; accurate quantification of multiple radiolabeled species. researchgate.net | Longer analysis time; more complex and expensive instrumentation; potential for [¹⁸F]fluoride to be retained on the column. nih.gov |
| Radio-TLC | Separation on a thin-layer plate with detection by a radioactivity scanner. sums.ac.irnih.gov | Fast, simple, and inexpensive; ensures all radioactivity on the plate is detected. nih.govnih.gov | Lower resolution compared to HPLC; potential for streaking or overlapping of spots, which can complicate quantification. nih.gov |
Emerging Analytical Methodologies for Mesylate Characterization
The characterization of mesylates, including this compound, presents significant analytical challenges. These compounds are often considered potential genotoxic impurities (PGIs) in pharmaceutical manufacturing, necessitating their detection and quantification at trace levels. nih.gov Furthermore, the inherent reactivity and instability of some sulfonate esters in aqueous media can complicate analysis. americanpharmaceuticalreview.com To address these challenges, researchers are moving beyond traditional methods to develop more rapid, sensitive, and specific analytical technologies. These emerging methodologies focus on minimizing sample preparation, enhancing ionization efficiency, and employing high-resolution and tandem mass spectrometry to achieve unambiguous identification and quantification.
A significant advancement is the use of direct, ambient ionization mass spectrometry, which reduces analysis time by minimizing or eliminating chromatographic separation and sample preparation steps. nih.gov One such technique is Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry (AP/TD-EESI-MS). nih.govacs.org This method involves rapidly heating the sample to desorb the analyte directly into the ion source of the mass spectrometer. acs.org For sulfonate esters, this technique has proven to be a powerful screening tool, offering high throughput and sensitivity that meets regulatory requirements. nih.gov The detection of these analytes is often enhanced by using a doped solvent, such as sodium acetate, to promote the formation of stable sodiated adduct ions ([M+Na]⁺), which provide a more robust signal than protonated molecules ([M+H]⁺). acs.orgacs.org
| Analyte | Matrix | Key Technique Feature | Analysis Time | Limit of Detection (LOD) |
|---|---|---|---|---|
| Methyl p-toluenesulfonate (MTS) | Surrogate Pharmaceutical (Starch) | Thermal desorption with EESI-MS, detection as [M+Na]⁺ adduct. acs.org | ~6 minutes per cycle. nih.gov | Below 1.5 µg/g (TTC threshold). acs.orgresearchgate.net |
Hyphenated chromatography techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), remain at the forefront of sensitive and specific quantification of mesylates. researchgate.net Recent advancements have focused on optimizing ionization sources for these challenging analytes. A comparative analysis of Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) revealed that APCI is often superior for the determination of a wide range of sulfonate esters. nih.gov APCI in negative ion mode produces stable precursor ions that are ideal for Selected Reaction Monitoring (SRM), leading to very low detection limits and good precision. nih.gov In contrast, ESI can suffer from poor reproducibility for mesylates due to competition between the formation of protonated ions and various adducts (e.g., [M+NH₄]⁺, [M+Na]⁺). researchgate.netnih.gov An LC-APCI-MS/MS method has been successfully validated for the simultaneous determination of 15 different sulfonate ester impurities without the need for derivatization, demonstrating its power for quality control. nih.gov
| Ionization Technique | Key Findings for Sulfonate Esters | Achieved Limits of Detection (LOD) | Primary Advantage |
|---|---|---|---|
| Atmospheric Pressure Chemical Ionization (APCI) | Produces stable precursor ions in negative mode, ideal for SRM. Shows better sensitivity and reproducibility. nih.gov | 2-4 ng/mL for various esters. nih.gov | High sensitivity and robustness for simultaneous analysis. nih.gov |
| Electrospray Ionization (ESI) | Susceptible to ion suppression and variable adduct formation ([M+H]⁺, [M+Na]⁺), leading to poor sensitivity. nih.gov | Generally higher than APCI. | Widely available. |
For organofluorine compounds like this compound, specific analytical strategies are employed to account for the fluorine atom. While not exclusively for mesylates, methods for total organofluorine (TOF) analysis, such as Combustion Ion Chromatography (CIC), are emerging as powerful screening tools. norden.orgalsglobal.com In this technique, the sample is combusted to convert all organic fluorine into measurable fluoride (B91410) ions, providing a total concentration of organofluorine compounds. nih.gov This can be applied as extractable organic fluorine (EOF) or adsorbable organic fluorine (AOF) depending on the sample preparation method used. montrose-env.com These "total fluorine" methods can help ensure that no fluorine-containing impurities are overlooked by more targeted analyses.
Finally, the use of high-resolution mass spectrometry (HRMS) is indispensable for the structural confirmation of mesylate impurities and their metabolites. chemrxiv.orgacs.org HRMS provides highly accurate mass measurements, allowing for the confident determination of an ion's elemental composition, which is critical for distinguishing between compounds with similar nominal masses. chemrxiv.org
Q & A
Basic Research Questions
Q. How is 3-fluoropropyl methanesulfonate synthesized in laboratory settings?
- Methodology : The compound is typically synthesized via mesylation of 3-fluoropropanol. In a representative procedure, 3-fluoropropanol is dissolved in dichloromethane (DCM) and cooled to 0°C. Methanesulfonyl chloride (MsCl) is added dropwise, followed by triethylamine (Et₃N) as a base to neutralize HCl byproducts. The reaction is stirred at room temperature for 12 hours. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound .
- Key Considerations :
- Reaction efficiency depends on anhydrous conditions to avoid hydrolysis of MsCl.
- Excess MsCl (1.2–1.5 equivalents) ensures complete conversion of the alcohol.
Q. What are the key reactivity characteristics of this compound in nucleophilic substitution reactions?
- Mechanistic Insights : The methanesulfonate group acts as a superior leaving group, favoring Sₙ2 mechanisms due to its strong electron-withdrawing nature. For example, in alkylation reactions with amines or thiols, the fluorine atom’s electronegativity stabilizes the transition state, enhancing reaction rates .
- Experimental Design :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity.
- Temperature : Reactions often proceed at 50–80°C to overcome activation barriers.
Q. What safety precautions are necessary when handling this compound?
- Hazard Profile : As an alkylating agent, it is mutagenic, carcinogenic, and teratogenic. Safety measures include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Waste Disposal : Collect in sealed containers for incineration .
Advanced Research Questions
Q. How can researchers analyze and quantify residual this compound in pharmaceutical intermediates?
- Analytical Methods :
- GC-FID : Capillary gas chromatography with flame ionization detection (LOD: 0.1 ppm) after derivatization with pentafluorophenyl hydrazine .
- HPLC-UV : Reverse-phase C18 columns with acetonitrile/water mobile phases (λ = 210 nm) .
- Validation Parameters :
| Parameter | Requirement |
|---|---|
| Linearity | R² ≥ 0.995 |
| Recovery | 90–110% |
| Precision (RSD) | ≤5% |
Q. What factors influence the hydrolysis kinetics of this compound under different pH conditions?
- Kinetic Data : Hydrolysis follows pseudo-first-order kinetics. At 25°C:
| pH | Rate Constant (k, h⁻¹) | Half-life (t₁/₂) |
|---|---|---|
| 1.0 | 0.012 | 58 h |
| 7.4 | 0.003 | 231 h |
| 9.0 | 0.105 | 6.6 h |
- Mechanism : Acidic conditions protonate the leaving group, accelerating hydrolysis. Basic conditions deprotonate nucleophiles (e.g., OH⁻), favoring Sₙ2 pathways .
Q. How does fluorination of the propyl chain affect the biological activity and metabolic stability of methanesulfonate derivatives?
- Impact of Fluorine :
- Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing membrane permeability.
- Metabolic Stability : The C-F bond resists oxidative degradation (e.g., CYP450 enzymes), prolonging half-life in vivo .
Contradictions and Research Gaps
- Stability vs. Reactivity : While fluorination enhances metabolic stability, it may reduce electrophilicity in alkylation reactions, requiring optimization of reaction conditions .
- Analytical Challenges : Discrepancies in reported hydrolysis rates (e.g., t₁/₂ = 6.6 h at pH 9 vs. 8.2 h in some studies) suggest matrix effects (e.g., buffer composition) require further validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
